An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde
An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrazole Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel molecular entities. Within this important class of heterocycles, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS Number: 1287752-82-2 ) has emerged as a particularly valuable and versatile building block.[2]
This technical guide provides an in-depth exploration of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, offering insights into its synthesis, physicochemical properties, and diverse applications. The strategic placement of the bromo, methyl, and formyl groups on the pyrazole ring provides a trifecta of reactive sites, enabling a wide array of subsequent chemical transformations. The aldehyde functionality serves as a key precursor for the formation of imines, Schiff bases, and for participation in various condensation and olefination reactions. The bromine atom, a versatile synthetic handle, readily engages in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[3] The methyl group, while seemingly simple, can influence the molecule's steric and electronic properties, impacting its reactivity and the biological activity of its derivatives.
This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing not only established protocols but also the underlying scientific rationale to empower innovative and efficient molecular design and synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The following table summarizes the key properties of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.
| Property | Value | Source |
| CAS Number | 1287752-82-2 | [2] |
| Molecular Formula | C₅H₅BrN₂O | [4] |
| Molecular Weight | 189.01 g/mol | [4] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically >95% | General knowledge |
| Storage Temperature | Inert atmosphere, 2-8°C | [5] |
Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde: The Vilsmeier-Haack Approach
The most direct and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a tertiary amide such as N,N-dimethylformamide (DMF) with an activating agent like phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich position of the pyrazole ring.
For the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, the logical starting material is 4-Bromo-3-methyl-1H-pyrazole. The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent introduces the formyl group at the C5 position of the pyrazole ring, which is activated by the lone pair of electrons on the adjacent nitrogen atom.
Detailed Experimental Protocol (Representative)
Materials:
-
4-Bromo-3-methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
-
Hexanes
Procedure:
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
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Formylation Reaction: Dissolve 4-Bromo-3-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
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After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.
Self-Validation and Causality: The use of anhydrous conditions is critical as the Vilsmeier reagent is highly moisture-sensitive. The slow, controlled addition of POCl₃ to DMF at low temperatures is essential to manage the exothermic reaction and prevent side product formation. The basic work-up is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product. The final purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting material and byproducts.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of reactive functional groups makes 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde a highly valuable intermediate in the synthesis of a diverse array of biologically active molecules. The pyrazole core itself is a well-established pharmacophore found in numerous approved drugs.[8]
Scaffold for Kinase Inhibitors
A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[9] The pyrazole ring can act as a hinge-binding motif, forming key hydrogen bond interactions with the kinase active site. The aldehyde and bromo functionalities of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde allow for the elaboration of the pyrazole core to introduce substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be further functionalized. The bromine atom can be used in Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl groups that can extend into the solvent-exposed region or other hydrophobic pockets of the kinase.[3]
Precursor for Novel Heterocyclic Scaffolds
The aldehyde group of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a versatile handle for the construction of more complex heterocyclic systems. Through condensation reactions with various binucleophiles, it can be used to synthesize fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems often exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. While a specific safety data sheet (SDS) for this compound is not widely available, related bromo- and formyl-substituted pyrazoles are known to be irritants to the skin, eyes, and respiratory tract.[10] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a strategically functionalized building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the rapid generation of libraries of complex molecules for biological screening. The Vilsmeier-Haack reaction provides a reliable and scalable route for its synthesis. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde will undoubtedly increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.
References
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A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28). ResearchGate. Retrieved from [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH. Retrieved from [Link]
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
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